4-Chloro-2,6-diaminopyrimidine

概述

描述

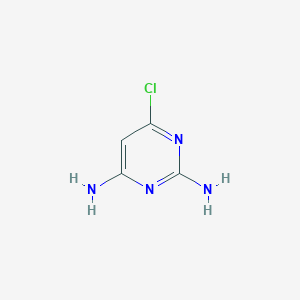

4-Chloro-2,6-diaminopyrimidine (CAS: 156-83-2) is a heterocyclic aromatic compound with the molecular formula C₄H₅ClN₄ and a molecular weight of 144.56 g/mol . It features a pyrimidine ring substituted with a chlorine atom at position 4 and amino groups at positions 2 and 4. It is primarily used as a synthetic intermediate in pharmaceuticals, notably in the production of Minoxidil, a vasodilator .

准备方法

Synthetic Routes and Reaction Conditions: 4-Chloro-2,6-diaminopyrimidine can be synthesized by reacting 2,6-diaminopyrimidine with a chlorinating agent such as thionyl chloride under appropriate reaction conditions . Another method involves the N-oxidation of 6-chloro-2,4-diaminopyrimidine using hydrogen peroxide in the presence of a CoFe2O4 magnetic nanocatalyst in ethanol under reflux conditions .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as chlorination, extraction, and purification .

化学反应分析

Types of Reactions: 4-Chloro-2,6-diaminopyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2,6-diamino-4-chloropyrimidine N-oxide.

Substitution: It can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of CoFe2O4 magnetic nanocatalyst.

Substitution: Various nucleophiles under suitable conditions.

Major Products:

Oxidation: 2,6-Diamino-4-chloropyrimidine N-oxide.

Substitution: Substituted pyrimidine derivatives.

科学研究应用

Anticancer Activity

4-Chloro-2,6-diaminopyrimidine derivatives have been investigated for their anticancer properties. Recent studies have focused on synthesizing novel derivatives that exhibit potent antitumor activities against various cancer cell lines.

Case Study: Antitumor Activity Evaluation

- Compounds Tested : Two series of derivatives were synthesized, including triazolopiperazine and 1,4,8-triazaspiro[4.5]decan-3-one scaffolds.

- Results : Compounds demonstrated moderate to excellent potency against A549 (lung), HCT-116 (colon), PC-3 (prostate), and MCF-7 (breast) cancer cell lines.

- Notable Compounds :

- Compound 9k : IC50 = 2.14 μM against A549 cells.

- Compound 13f : IC50 = 3.69 μM against MCF-7 cells.

These findings suggest that modifications to the pyrimidine core can enhance anticancer activity, indicating potential for further development in cancer therapeutics .

Antimicrobial Properties

The compound has shown promise in antimicrobial applications, particularly as an inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in bacterial and parasitic organisms.

Case Study: Inhibition of DHFR

- Target Pathogens : The study evaluated compounds against DHFR from Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium.

- Selectivity Index : One derivative exhibited a selectivity index of 910 against Mycobacterium avium DHFR, surpassing traditional antifolates like trimethoprim.

This highlights the potential for developing selective antimicrobial agents based on the this compound scaffold .

Anti-Tubercular Activity

Research has also focused on the anti-tubercular properties of derivatives of this compound.

Case Study: Anti-Tubercular Activity Assessment

- Compounds Tested : Several derivatives were synthesized and screened for activity against Mycobacterium tuberculosis.

- Results : One compound showed a minimum inhibitory concentration (MIC) of 6.25 μg/mL with significant selectivity against Vero cells.

These results indicate that specific modifications can lead to effective anti-tubercular agents .

Inhibition of IRAK4

Another notable application is in the inhibition of interleukin receptor-associated kinase 4 (IRAK4), which plays a critical role in inflammatory signaling pathways.

Case Study: IRAK4 Inhibition

- Findings : A screening campaign identified derivatives with nanomolar inhibition of IRAK4.

- Modifications : The removal of the C-4 chloro substituent was found to enhance inhibitory activity significantly.

This suggests that compounds derived from this compound could be valuable in developing anti-inflammatory therapies .

Structure–Activity Relationship (SAR) Studies

Understanding the structure–activity relationship is crucial for optimizing the efficacy of compounds derived from this compound.

| Modification | Effect on Activity | Comments |

|---|---|---|

| C-4 chloro removal | Increased IRAK4 inhibition | Enhances ligand efficiency |

| Side chain variations | Altered anticancer potency | Specific chains improve selectivity |

These studies provide insights into how specific chemical modifications can lead to enhanced biological activity across various therapeutic areas .

作用机制

The mechanism of action of 4-Chloro-2,6-diaminopyrimidine involves its interaction with specific molecular targets and pathways. For instance, its ability to degrade s-triazine compounds is attributed to the hydrolase activity of microbial isolates such as Rhodococcus corallinus . This enzyme dechlorinates and deaminates triazine and pyrimidine compounds, leading to their breakdown .

相似化合物的比较

Comparison with Structurally Similar Compounds

2,4,6-Triaminopyrimidine

- Structural Difference : Lacks the chlorine atom at position 3.

- Functional Comparison: Both compounds are substrates for the enzyme TRZA (N-ethylammelide chlorohydrolase) in Rhodococcus corallinus, which catalyzes deamination reactions. However, 4-chloro-2,6-diaminopyrimidine exhibits slower enzymatic degradation due to the electron-withdrawing chlorine atom, which reduces nucleophilic susceptibility .

- Applications: 2,4,6-Triaminopyrimidine is less utilized in pharmaceuticals but serves as a precursor in agrochemical synthesis.

6-Chloro-4-hydroxypyrimidine (CAS: 4765-77-9)

- Structural Difference: Replaces the amino groups at positions 2 and 6 with a hydroxyl group at position 4.

- Reactivity: The hydroxyl group enhances solubility in polar solvents but reduces nucleophilic aromatic substitution (SNAr) reactivity compared to this compound.

- Applications : Primarily used in industrial manufacturing and laboratory settings due to its stability .

4-Chloroquinazoline

- Structural Difference : A quinazoline core (benzene fused with pyrimidine) with a chlorine atom at position 4.

- Reactivity: Exhibits superior SNAr reactivity compared to this compound, yielding >90% in coupling reactions with amines. This is attributed to the electron-deficient quinazoline ring and absence of steric hindrance from amino groups .

- Applications: Key intermediate in kinase inhibitor synthesis (e.g., 4-anilinoquinazolines).

4-Chloro-2,6-dimethoxypyrimidine (CAS: 6320-15-6)

- Structural Difference: Methoxy groups replace amino groups at positions 2 and 5.

- Electronic Effects : Methoxy groups are electron-donating, increasing the electron density of the pyrimidine ring and reducing SNAr reactivity.

- Applications : Used in agrochemicals as a building block for herbicides .

Comparative Data Table

Research Findings and Mechanistic Insights

- Enzymatic Degradation: The chlorine atom in this compound slows its degradation by TRZA compared to 2,4,6-triaminopyrimidine, highlighting the role of electronegative substituents in enzyme-substrate interactions .

- SNAr Reactivity: Unpredictable yields in SNAr reactions with this compound (27% in methylhydrazine coupling ) contrast with high yields for 4-chloroquinazoline (>90% ). This is attributed to steric hindrance from amino groups and competing side reactions.

- Pharmaceutical SAR: Substitution at position 4 (e.g., benzylamino groups) enhances binding to enzyme pockets (e.g., TbPTR1 in Trypanosoma brucei), demonstrating the versatility of the pyrimidine scaffold in drug design .

生物活性

4-Chloro-2,6-diaminopyrimidine (4-Cl-2,6-DAP) is a pyrimidine derivative with significant biological activity, particularly in the fields of environmental science and medicinal chemistry. This article delves into its properties, biological mechanisms, and potential applications based on diverse research findings.

This compound has the molecular formula C₄H₅ClN₄ and a molecular weight of 144.56 g/mol. It is a white crystalline solid that is soluble in water and slightly soluble in organic solvents. The compound acts as a weak base with a pKa value of 6.3 and is stable under acidic conditions but may decompose in alkaline environments .

1. Environmental Applications

One of the notable applications of 4-Cl-2,6-DAP is its role in the degradation of harmful s-triazine herbicides like atrazine and simazine. Research has shown that microbial isolates such as Rhodococcus corallinus NRRL B-15444 possess hydrolase activity capable of dechlorinating these compounds, with 4-Cl-2,6-DAP acting as a substrate for enzymatic reactions that lead to detoxification .

The enzyme responsible for this activity is composed of four identical subunits with a molecular weight of approximately 54 kDa. It has been characterized to dechlorinate triazine compounds effectively while being inhibited by certain herbicides .

2. Medicinal Applications

In medicinal chemistry, derivatives of 4-Cl-2,6-DAP have been explored for their anti-inflammatory and anticancer properties. A review highlighted the synthesis and biological evaluation of pyrimidine derivatives, noting their potential as COX inhibitors. For instance, some derivatives showed significant inhibition against COX-2 enzymes with IC₅₀ values comparable to established drugs like celecoxib .

Additionally, there are reports on the synthesis of 2,4-diaminopyrimidine derivatives that exhibit notable anti-tuberculosis (TB) activity with minimal cytotoxicity towards mammalian cells . This indicates that modifications to the 4-Cl-2,6-DAP structure could enhance its therapeutic efficacy.

Table: Summary of Biological Activities

| Activity | Compound | IC₅₀/ MIC | Reference |

|---|---|---|---|

| COX-2 Inhibition | Various Pyrimidine Derivatives | 0.04 ± 0.01 μmol | |

| Anti-TB Activity | Compound 16l | MIC = 6.25 μg/mL | |

| Dechlorination | Rhodococcus corallinus NRRL B-15444 | N/A |

Safety and Toxicological Profile

While exploring the biological activity of 4-Cl-2,6-DAP, safety considerations are paramount. The compound has been associated with risks if ingested or if it comes into contact with skin or eyes. Proper handling protocols must be followed to mitigate these risks .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4-chloro-2,6-diaminopyrimidine, and how can purity be optimized during synthesis?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 2,6-diaminopyrimidine with chlorinating agents like POCl₃ or PCl₅ under reflux conditions. Purity optimization involves recrystallization from boiling water with activated charcoal to remove impurities or from acetone to obtain needle-like crystals . Monitoring reaction completion via TLC or HPLC-UV is recommended to minimize byproducts .

Q. How should researchers safely handle this compound in the laboratory?

- Methodological Answer : Use personal protective equipment (PPE) including gloves and goggles. Avoid inhalation or skin contact (S24/25 safety protocols). Work in a fume hood, and quench reactive residues (e.g., chlorine species) with ascorbic acid to prevent interference in downstream analyses . Waste must be segregated and disposed via certified hazardous waste management services .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- Structural Identification : Use NMR (¹H/¹³C) and FT-IR to confirm functional groups. For example, the ¹H NMR spectrum in DMSO-d₆ shows peaks at δ 3.06 (s, 3H) for methyl groups in derivatives .

- Purity Assessment : HPLC-UV with C18 columns and aqueous/organic mobile phases. Ensure residual chlorine dioxide or hypochlorite is quenched to avoid false quantification .

- Thermal Properties : Determine melting point (199–202°C) via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in drug design?

- Methodological Answer : Density functional theory (DFT) calculations, such as those using the Colle-Salvetti correlation-energy formula, model electron density and local kinetic energy to predict sites for electrophilic/nucleophilic attack. Gradient expansions of kinetic-energy density can guide modifications for enhanced binding in target proteins (e.g., dihydropteroate synthase inhibitors) .

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

- Methodological Answer :

- Kinetic Studies : Investigate reaction rates under varying temperatures and concentrations. For example, hypochlorite reactions with 2,6-DMP follow pseudo-first-order kinetics, which can be extrapolated to optimize chlorination conditions .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-chlorinated derivatives) and adjust stoichiometry or reaction time .

- Process Optimization : Employ Design of Experiments (DoE) to evaluate factors like solvent polarity, catalyst load, and reflux duration .

Q. How does this compound function as an intermediate in pharmaceutical synthesis?

- Methodological Answer : It serves as a precursor for Minoxidil and pyrimido[4,5-c]pyridazine derivatives. For example, refluxing with methylhydrazine in methanol yields 6-(1-methylhydrazinyl)pyrimidine-2,4-diamine, a key intermediate in DHPS inhibitors. Reaction conditions (18h reflux under nitrogen) and purification (filtration/drying) are critical for >95% yield .

Q. What advanced techniques validate crystal structures of this compound derivatives?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. High-resolution data (≤1.0 Å) and twin-detection algorithms in SHELXD/SHELXE improve accuracy for small molecules. For macromolecular complexes, merge datasets from multiple crystals to address twinning .

Q. Methodological Considerations

- Contradiction Management : Discrepancies in solubility (e.g., "slightly soluble in water" vs. acetone/water recrystallization ) may arise from polymorphic forms. Characterize polymorphs via PXRD and DSC.

- Data Reproducibility : Standardize quenching protocols (ascorbic acid ) and solvent systems (HPLC mobile phases ) across experiments.

属性

IUPAC Name |

6-chloropyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4/c5-2-1-3(6)9-4(7)8-2/h1H,(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIUMVUZDYPQRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166022 | |

| Record name | 4-Chloro-2,6-diaminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156-83-2 | |

| Record name | 2,4-Diamino-6-chloropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diamino-6-chloropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 156-83-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-2,6-diaminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2,6-diaminopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIAMINO-6-CHLOROPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83NU5F7ZAS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。